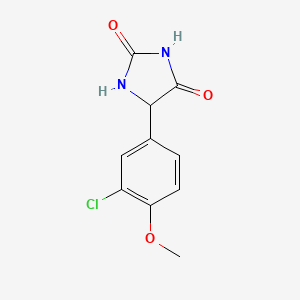
5-(3-クロロ-4-メトキシフェニル)イミダゾリジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound with a molecular formula of C10H9ClN2O3. It is characterized by the presence of an imidazolidine ring substituted with a 3-chloro-4-methoxyphenyl group.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
作用機序
Target of Action
Imidazolidine-2,4-dione derivatives are known to have a wide range of significant pharmacological or biological activities .
Mode of Action
It’s known that imidazolidine-2,4-dione derivatives interact with their targets to exert their effects .
Biochemical Pathways
Imidazolidine-2,4-dione derivatives are known to affect a variety of pathways, leading to their diverse pharmacological effects .
Result of Action
Imidazolidine-2,4-dione derivatives are known to have a wide range of pharmacological activities, including anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities .
準備方法
The synthesis of 5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 3-chloro-4-methoxyaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazolidine ring . Industrial production methods may involve continuous flow synthesis to optimize yield and purity .
化学反応の分析
5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
類似化合物との比較
Similar compounds include other imidazolidine derivatives such as 5-methyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione and 5-(3-chloro-4-methylphenyl)imidazolidine-2,4-dione. Compared to these compounds, 5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione exhibits unique properties due to the presence of the chloro and methoxy substituents, which can influence its reactivity and biological activity .
生物活性
5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione is a compound belonging to the imidazolidine class, notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazolidine core with a chloro and methoxy substituent on the phenyl ring. Its molecular formula is C10H10ClN1O3, characterized by two carbonyl groups (diones) and an imine nitrogen. The unique structural features contribute to its stability and specificity in biological interactions.
Pharmacological Activities
Research indicates that 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione exhibits several pharmacological effects:
- Anti-inflammatory Activity : Compounds in this class have been shown to inhibit the NF-kB pathway, reducing pro-inflammatory cytokine production, which is crucial in treating inflammatory diseases.
- Antimicrobial Properties : Similar derivatives have demonstrated efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), through mechanisms such as membrane disruption .
- Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating critical signaling pathways .
The biological activity of 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses and cancer cell proliferation.
- Receptor Modulation : The compound could interact with G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and cancer .
Case Study 1: Antibacterial Activity
In a study assessing the antibacterial properties of imidazolidine derivatives, it was found that compounds similar to 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione exhibited minimum inhibitory concentrations (MICs) below 6 µg/mL against MRSA. The selectivity index was also favorable, indicating low toxicity to mammalian cells compared to their antibacterial activity .
Case Study 2: Anticancer Activity
Another study evaluated the cytotoxic effects of imidazolidine derivatives on various human cancer cell lines. The lead compound demonstrated significant cytotoxicity against MCF7 (breast adenocarcinoma) with an IC50 of 4.5 µmol/L while showing minimal effects on non-tumor cells . This suggests a potential therapeutic window for further development.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(3-Chloro-4-fluorophenyl)imidazolidine-2,4-dione | Similar core with fluorine substitution | Potentially different biological activity |
| 5-Methoxyimidazolidine-2,4-dione | Lacks halogen substituents | May exhibit different reactivity patterns |
| 5-(Trifluoromethyl)imidazolidine-2,4-dione | Contains trifluoromethyl group | Enhanced lipophilicity and biological activity |
特性
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-16-7-3-2-5(4-6(7)11)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTMUGXSILRLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














